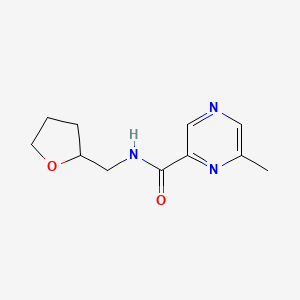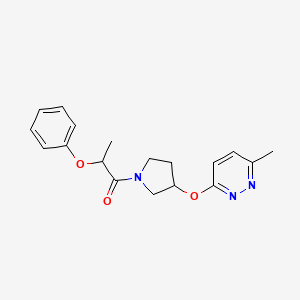
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a phenoxy group, and a pyrrolidine moiety, each contributing distinct properties to its overall chemical behavior and utility.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multi-step synthetic routes:
Synthesis of Intermediate Compounds
The initial step often involves the synthesis of 6-Methylpyridazine-3-ol through nitration, reduction, and hydrolysis reactions.
Pyrrolidine-1-yl intermediates can be synthesized via substitution reactions of pyrrolidine with suitable halogenated precursors.
Coupling Reactions
The intermediates are coupled through etherification and substitution reactions. For instance, 6-Methylpyridazine-3-ol can be converted to 6-Methylpyridazin-3-yloxychloride, which then reacts with pyrrolidine to form the desired pyrrolidin-1-yl intermediate.
This is further reacted with 2-phenoxypropan-1-one under controlled conditions to yield the final product.
Industrial Production Methods: Industrial synthesis might scale up the laboratory procedures, optimizing conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Typical industrial methods include batch and continuous flow processes, emphasizing efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: : The phenoxy and pyridazine rings can undergo oxidation reactions under specific conditions to form various oxidative derivatives.
Reduction: : Reduction of the compound can affect the pyridazine ring, leading to different hydrogenated products.
Substitution: : The functional groups attached to the pyrrolidine and pyridazine rings allow for various substitution reactions, creating a range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substituting Agents: : Halogenated compounds, alkylating agents
Major Products
Depending on the reaction conditions, the products can include oxidized phenoxy derivatives, hydrogenated pyridazine derivatives, and substituted pyrrolidine compounds.
科学研究应用
Chemistry
Catalysis: : The compound's structure can be modified to act as a catalyst or catalytic intermediate in organic reactions.
Molecular Engineering: : Used in the design of complex molecular architectures due to its versatile functional groups.
Biology
Bioactive Molecules: : Potential to be modified into pharmacologically active compounds due to its complex structure.
Enzyme Inhibition: : May serve as a backbone for designing enzyme inhibitors.
Medicine
Drug Development: : Investigated for its potential as a lead compound in drug discovery, targeting specific receptors or enzymes.
Diagnostic Agents: : Potential use in creating diagnostic tools due to its distinctive molecular structure.
Industry
Material Science: : Used in the development of new materials with specific properties, such as thermal stability or electrical conductivity.
Polymer Chemistry: : Can be a monomer or additive in polymer synthesis.
作用机制
The mechanism of action for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one depends on its application:
Molecular Targets: : In biological systems, it may target specific enzymes or receptors, altering their activity.
Pathways Involved: : It could modulate biochemical pathways by acting as an inhibitor or activator, depending on its structure-activity relationship.
相似化合物的比较
Compared to other compounds with similar structures, like 1-(2-phenoxyethyl)-pyrrolidine or 1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one, this compound is unique due to the presence of the 6-Methylpyridazine ring, which confers additional stability and reactivity. This uniqueness could potentially enhance its utility in various scientific applications.
List of Similar Compounds
1-(2-Phenoxyethyl)-pyrrolidine
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one
The presence of different ring systems and substituents in these compounds can influence their physical, chemical, and biological properties, making 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one particularly interesting for further research and application.
属性
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-9-17(20-19-13)24-16-10-11-21(12-16)18(22)14(2)23-15-6-4-3-5-7-15/h3-9,14,16H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXBXIABVAIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2987714.png)
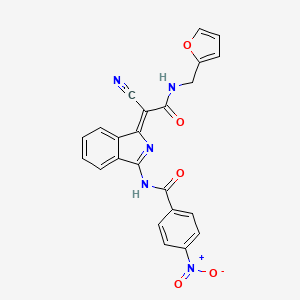
![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)
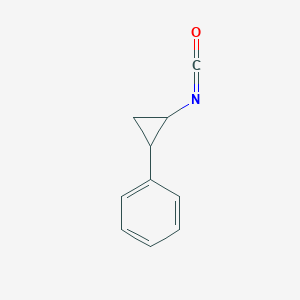
![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)
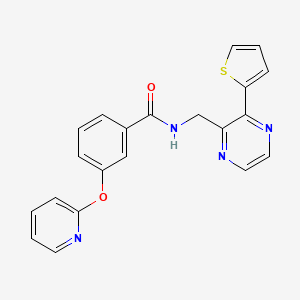
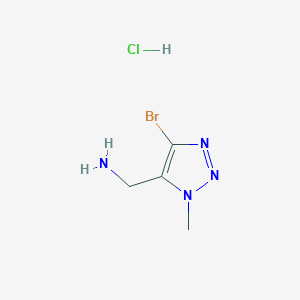
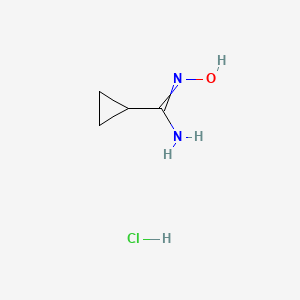
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate](/img/structure/B2987725.png)
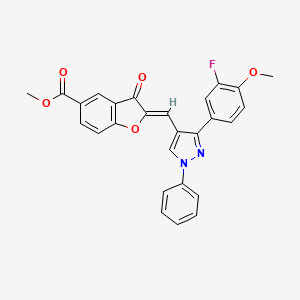
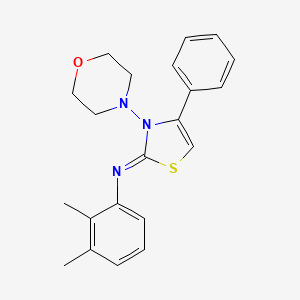
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)
